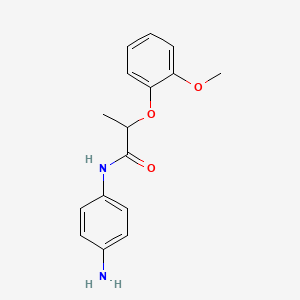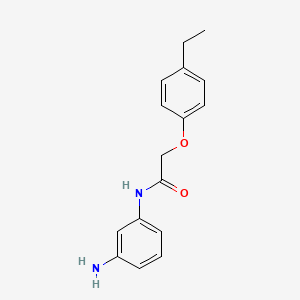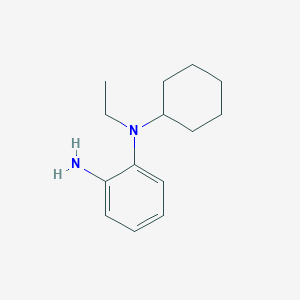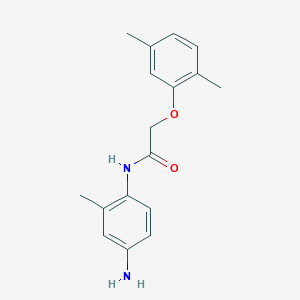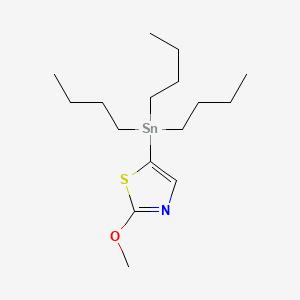
2-Methoxy-5-(tributylstannyl)thiazole
描述
2-Methoxy-5-(tributylstannyl)thiazole is an organotin compound with the molecular formula C16H31NOSSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic applications, especially in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(tributylstannyl)thiazole typically involves the stannylation of a thiazole derivative. One common method is the reaction of 2-methoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反应分析
Types of Reactions
2-Methoxy-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through reactions such as the Stille coupling, where it reacts with an organohalide in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Stille Coupling: Typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an organohalide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Stille Coupling Products: Various substituted thiazoles, depending on the organohalide used.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced thiazole derivatives.
科学研究应用
2-Methoxy-5-(tributylstannyl)thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of 2-Methoxy-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In the context of the Stille coupling, the compound acts as a nucleophile, where the tributylstannyl group is replaced by another group through a palladium-catalyzed process. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-(trimethylstannyl)thiazole
- 2-Methoxy-5-(triethylstannyl)thiazole
- 2-Methoxy-5-(triphenylstannyl)thiazole
Uniqueness
2-Methoxy-5-(tributylstannyl)thiazole is unique due to the presence of the tributylstannyl group, which provides distinct reactivity and steric properties compared to other stannylated thiazoles. This makes it particularly useful in specific synthetic applications, such as the Stille coupling, where the bulkiness of the tributyl group can influence the reaction outcome.
属性
IUPAC Name |
tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDMSBWEFWGVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586031 | |
| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025744-42-6 | |
| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
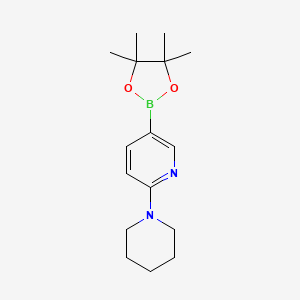
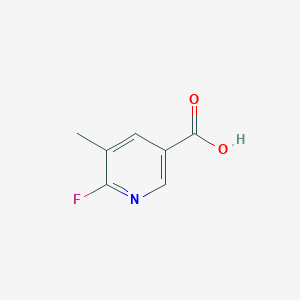
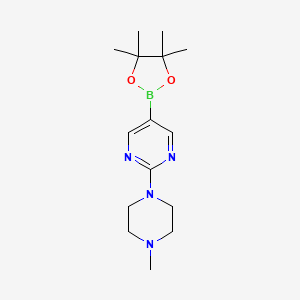
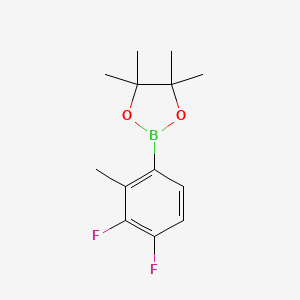
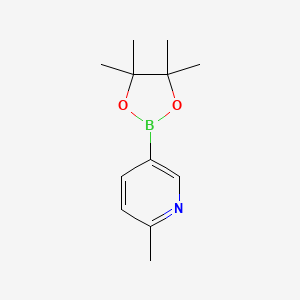
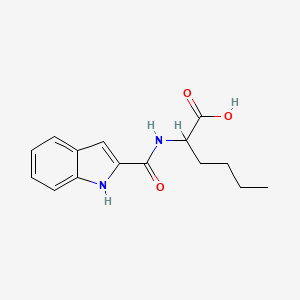
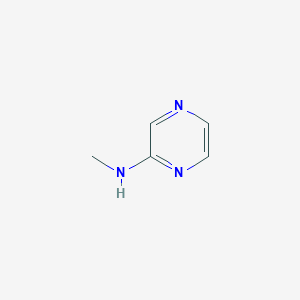
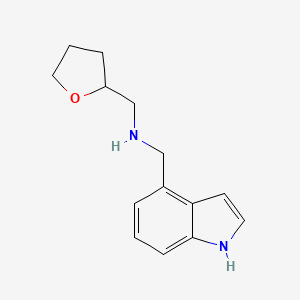
![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)
